1-Chloro-2-(3-fluorophenoxy)benzene

CAS No.:

Cat. No.: VC13584389

Molecular Formula: C12H8ClFO

Molecular Weight: 222.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8ClFO |

|---|---|

| Molecular Weight | 222.64 g/mol |

| IUPAC Name | 1-chloro-2-(3-fluorophenoxy)benzene |

| Standard InChI | InChI=1S/C12H8ClFO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H |

| Standard InChI Key | HZCXASSKTXZFEM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OC2=CC(=CC=C2)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

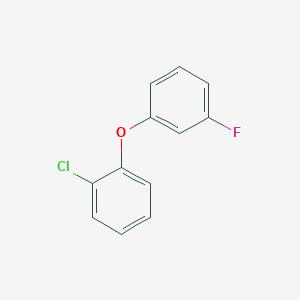

1-Chloro-2-(3-fluorophenoxy)benzene consists of a central benzene ring with two functional groups: a chlorine atom at the 1-position and a 3-fluorophenoxy moiety at the 2-position (Figure 1). The 3-fluorophenoxy group itself comprises a second benzene ring substituted with a fluorine atom at the 3-position, linked via an oxygen atom to the parent ring . This arrangement creates a planar, conjugated system that influences the compound’s reactivity and physical properties.

Table 1: Key Identifiers of 1-Chloro-2-(3-fluorophenoxy)benzene

| Property | Value | Source |

|---|---|---|

| CAS Number | 1881290-19-2 | |

| Molecular Formula | C₁₂H₈ClFO | |

| Molecular Weight | 222.64 g/mol | |

| IUPAC Name | 1-chloro-2-(3-fluorophenoxy)benzene | |

| SMILES | C1=CC(=CC(=C1)Cl)OC2=CC(=CC=C2)F |

Synthetic Methodologies

General Approaches to Aryl Ether Synthesis

The synthesis of 1-chloro-2-(3-fluorophenoxy)benzene likely involves Ullmann coupling or nucleophilic aromatic substitution (SNAr). For example, 1-chloro-2,4-dimethyl-5-nitrobenzene is synthesized via diazotization of 2,4-dimethyl-5-nitroaniline followed by chlorination with cuprous chloride . Adapting this method, 3-fluorophenol could react with 1-chloro-2-nitrobenzene under basic conditions to form the ether linkage, followed by nitro group reduction if required .

Table 2: Comparative Synthetic Routes for Halogenated Aryl Ethers

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 1-Chloro-2,4-dimethyl-5-nitrobenzene | Diazotization/Chlorination | 72% | |

| 1-(3-Chloropropoxy)-2-fluorobenzene | Alkylation of 2-fluorophenol | N/A |

Challenges in Regioselectivity

Achieving the desired substitution pattern (1-chloro, 2-phenoxy) requires careful control of reaction conditions. Competing reactions, such as para-substitution or overhalogenation, are common pitfalls. Directed ortho-metalation (DoM) strategies using directing groups (e.g., nitro, methoxy) could enhance regioselectivity, as demonstrated in related fluorophenoxy syntheses .

Physicochemical Properties

Thermal Stability and Phase Behavior

| Precautionary Measure | Code | Implementation Example |

|---|---|---|

| Avoid inhalation | P261 | Use fume hoods |

| Eye protection | P305 | Wear safety goggles |

| Skin protection | P351 | Use nitrile gloves |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume